molecular formula C9H6F2O B1428896 1-(Difluoromethoxy)-2-ethynylbenzene CAS No. 1342158-87-5

1-(Difluoromethoxy)-2-ethynylbenzene

Cat. No. B1428896
M. Wt: 168.14 g/mol
InChI Key: XMEAIJWQSPPMCQ-UHFFFAOYSA-N
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Description

“1-(Difluoromethoxy)-2-ethynylbenzene” is a compound that contains a benzene ring, an ethynyl group (-C≡CH), and a difluoromethoxy group (-OCHF2). The presence of these functional groups could potentially influence the compound’s reactivity and properties.



Synthesis Analysis

The synthesis of such a compound would likely involve the introduction of the ethynyl and difluoromethoxy groups onto a benzene ring. This could potentially be achieved through halogenation followed by nucleophilic substitution or addition reactions. However, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure of this compound would be influenced by the electron-withdrawing nature of the difluoromethoxy group and the ethynyl group. These groups could potentially affect the electron density around the benzene ring and influence the compound’s reactivity.



Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the presence of the ethynyl and difluoromethoxy groups. The ethynyl group could potentially undergo addition reactions, while the difluoromethoxy group might participate in nucleophilic substitution reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the difluoromethoxy group could potentially increase the compound’s polarity and influence its solubility in different solvents.


Scientific Research Applications

Organic Synthesis and Catalysis

1-(Difluoromethoxy)-2-ethynylbenzene and its derivatives have been extensively utilized in organic synthesis. For example, they serve as efficient difluoromethylating reagents, reacting with unsaturated compounds like alkenes and ethynylbenzene to produce various adducts containing the difluoromethylene group (Yang et al., 2008). Additionally, these compounds have been employed in palladium-catalyzed decarboxylative coupling reactions to synthesize 1-allyl-2-ethynylbenzenes, revealing a new route for both sp-sp(2) and sp(2)-sp(3) couplings in organic chemistry (Pi et al., 2009).

Photochemistry and Photophysics

These compounds have shown potential in photochemistry, with ethynylbenzene derivatives acting as photosensitizers in microwave-assisted photooxidation processes. Their efficiency as photosensitizers is higher under microwave irradiation than under conventional thermal conditions (Matsukawa et al., 2021). In the realm of photophysics, carbazole-based dendrimers containing ethynylbenzene and diethynylbenzene cores have been synthesized, exhibiting high quantum yields of fluorescence and potential application as blue-emitting materials in organic light-emitting diodes (OLEDs) (Adhikari et al., 2007).

Materials Science and Surface Chemistry

In materials science, ethynylbenzene derivatives have been used to form bound monolayers on gold surfaces. These monolayers, consisting of oxygen-containing hydrocarbon species, demonstrate the gold surface's role in facilitating oxidation processes (McDonagh et al., 2007). Moreover, the impact of fluorene and spirobifluorene regioisomerism on the structure and permeation properties of monolayers has been a topic of study, indicating that these compounds' positional isomerism significantly affects the organization and compactness of the resulting monolayers (Jalkh et al., 2017).

Molecular Electronics and Self-Assembly

In the field of molecular electronics, ethynylbenzene compounds have been utilized in the self-assembly of nanowires and microrods based on heterotriangulene derivatives. This self-assembly process is driven by strong π–π stacking interactions and hydrophobic interactions with solvent molecules (Zhang et al., 2009). Similarly, modulation of electronic and mesomorphic properties of alkynyl–spirobifluorene compounds has been explored, showing that the photophysical properties of these derivatives are highly sensitive to substitution patterns and conjugation length (Thiéry et al., 2015).

Biochemical Applications

Ethynylbenzene derivatives have found applications in biochemistry as well. For instance, oligonucleotides containing a nucleotide analog with an ethynylfluorobenzene as nucleobase surrogate have been synthesized, displaying higher melting temperatures than duplexes containing difluorotoluene moieties (Griesang & Richert, 2002).

Safety And Hazards

Without specific safety data, it’s difficult to comment on the potential hazards associated with this compound. However, like all chemicals, it should be handled with appropriate safety precautions.


Future Directions

The study of this compound could potentially contribute to various fields, depending on its properties and reactivity. It could be of interest in materials science, medicinal chemistry, or synthetic chemistry, among others.


properties

IUPAC Name

1-(difluoromethoxy)-2-ethynylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2O/c1-2-7-5-3-4-6-8(7)12-9(10)11/h1,3-6,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMEAIJWQSPPMCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=CC=C1OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Difluoromethoxy)-2-ethynylbenzene

CAS RN

1342158-87-5
Record name 2-(Difluoromethoxy)phenylacetylene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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